molecular formula C10H18O B231260 (+)-Neoisodihydrocarveol CAS No. 18675-34-8

(+)-Neoisodihydrocarveol

Cat. No.: B231260
CAS No.: 18675-34-8
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Neoisodihydrocarveol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of dihydrocarveol, which is derived from carvone, a naturally occurring compound found in essential oils of various plants. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Neoisodihydrocarveol typically involves the hydrogenation of carvone. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:

    Hydrogenation of Carvone: Carvone is subjected to hydrogenation in the presence of a catalyst like Pd/C at room temperature and atmospheric pressure. This results in the formation of dihydrocarveol.

    Separation of Isomers: The resulting dihydrocarveol mixture contains different stereoisomers. These isomers can be separated using chromatographic techniques to isolate this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale hydrogenation reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Neoisodihydrocarveol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Carvone and other oxygenated monoterpenoids.

    Reduction: More saturated hydrocarbons.

    Substitution: Various substituted monoterpenoids depending on the nucleophile used.

Scientific Research Applications

(+)-Neoisodihydrocarveol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (+)-Neoisodihydrocarveol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,4R)-Dihydrocarveol: Another stereoisomer with similar properties but different spatial arrangement.

    Carvone: The precursor to dihydrocarveol, with a distinct ketone functional group.

    Menthol: A structurally similar monoterpenoid alcohol with a cooling sensation.

Uniqueness

(+)-Neoisodihydrocarveol is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its specific arrangement of atoms makes it particularly valuable in applications requiring chiral purity, such as in the synthesis of enantiomerically pure pharmaceuticals.

Properties

CAS No.

18675-34-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1

InChI Key

KRCZYMFUWVJCLI-IVZWLZJFSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@H](C[C@H]1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Key on ui other cas no.

51773-45-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Neoisodihydrocarveol
Reactant of Route 2
(+)-Neoisodihydrocarveol
Reactant of Route 3
(+)-Neoisodihydrocarveol
Reactant of Route 4
(+)-Neoisodihydrocarveol
Reactant of Route 5
Reactant of Route 5
(+)-Neoisodihydrocarveol
Reactant of Route 6
(+)-Neoisodihydrocarveol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.